BenchChemオンラインストアへようこそ!

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate

PDE5 inhibition structure-activity relationship quinoline SAR

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate (CAS 955283-33-7, molecular formula C19H17ClN2O2, molecular weight 340.81 g/mol) is a synthetic quinoline derivative featuring a benzylamino group at the 4-position, a chlorine atom at the 6-position, and an ethyl ester at the 3-position of the quinoline core. It belongs to the 4-benzylaminoquinoline chemotype, a scaffold established in the peer-reviewed literature as a source of extremely potent and selective phosphodiesterase 5 (PDE5) inhibitors, with certain analogs achieving IC50 values as low as 50 pM.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.81
CAS No. 955283-33-7
Cat. No. B3020491
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate
CAS955283-33-7
Molecular FormulaC19H17ClN2O2
Molecular Weight340.81
Structural Identifiers
SMILESCCOC(=O)C1=CN=C2C=CC(=CC2=C1NCC3=CC=CC=C3)Cl
InChIInChI=1S/C19H17ClN2O2/c1-2-24-19(23)16-12-21-17-9-8-14(20)10-15(17)18(16)22-11-13-6-4-3-5-7-13/h3-10,12H,2,11H2,1H3,(H,21,22)
InChIKeyLUVNQXGFDOLXFY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate (CAS 955283-33-7): Procuring a Defined 4-Benzylamino-6-chloroquinoline Building Block for PDE5 and CETP-Targeted Research


Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate (CAS 955283-33-7, molecular formula C19H17ClN2O2, molecular weight 340.81 g/mol) is a synthetic quinoline derivative featuring a benzylamino group at the 4-position, a chlorine atom at the 6-position, and an ethyl ester at the 3-position of the quinoline core . It belongs to the 4-benzylaminoquinoline chemotype, a scaffold established in the peer-reviewed literature as a source of extremely potent and selective phosphodiesterase 5 (PDE5) inhibitors, with certain analogs achieving IC50 values as low as 50 pM [1]. This compound has also been claimed within the Markush structures of patents covering substituted benzylamino quinolines as cholesterol ester-transfer protein (CETP) inhibitors [2].

Why Generic 4-Aminoquinoline Substitution Fails: Critical Substituent-Dependent Differentiation of Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate


Within the 4-benzylaminoquinoline chemotype, the identity and position of substituents on the quinoline ring profoundly modulate both target potency and isozyme selectivity. Published structure-activity relationship (SAR) studies demonstrate that an electron-withdrawing group at the C6-position substantially improves PDE5 inhibitory potency, while substituents at the C8-position further influence isozyme selectivity profiles [1]. Consequently, replacing the 6-chloro substituent with a 6-methyl, 6-fluoro, or unsubstituted analog, or introducing an 8-methyl group, can alter the compound's biological fingerprint in ways that generic catalog descriptions do not capture. The 3-ethyl ester moiety additionally provides a tractable synthetic handle for further derivatization—a feature absent in unesterified analogs—making this specific compound a strategically distinct choice for medicinal chemistry campaigns targeting PDE5, CETP, or related quinoline-binding protein families [2].

Quantitative Differentiation Evidence: Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate vs. Closest Commercially Available Analogs


C6-Chloro Electron-Withdrawing Effect on PDE5 Potency: Class-Level SAR Distinction vs. 6-Methyl and 6-Unsubstituted Analogs

Published SAR for the 4-benzylaminoquinoline series establishes that an electron-withdrawing group at the C6-position of the quinoline ring substantially improves PDE5 inhibitory potency relative to electron-donating or unsubstituted analogs [1]. The chlorine atom at C6 in the target compound (Hammett σp = +0.23 for Cl) provides this electron-withdrawing effect, whereas the commercially available 6-methyl analog (ethyl 4-(benzylamino)-6-methylquinoline-3-carboxylate, MW 320.39, Ambinter AMB1299427) bears an electron-donating methyl group (σp = −0.17). The unsubstituted analog (ethyl 4-(benzylamino)quinoline-3-carboxylate) lacks any C6 substituent entirely. While compound-specific IC50 values for the target compound have not been reported in the primary literature, the class-level SAR predicts that the 6-chloro derivative will exhibit superior PDE5 potency compared to the 6-methyl or 6-unsubstituted congeners [1]. The benchmark for the series is a PDE5 IC50 as low as 50 pM achieved by optimized congeners incorporating both C6 electron-withdrawing and C8-ethyl substitution [1].

PDE5 inhibition structure-activity relationship quinoline SAR erectile dysfunction

Absence of C8 Substitution: Strategic Differentiation from the 6-Chloro-8-methyl Analog for Isozyme Selectivity-Focused Campaigns

The PDE5 SAR study by Bi et al. explicitly states that 'an ethyl group at the C8-position not only improved the PDE5 potency but also the isozyme selectivity' [1]. The target compound lacks any C8 substitution, which distinguishes it from the commercially available 8-methyl congener (ethyl 4-(benzylamino)-6-chloro-8-methylquinoline-3-carboxylate, MW 354.83, Ambinter AMB635958; Hit2Lead catalog) . This structural difference is mechanistically consequential: the target compound (C8-H) is predicted to exhibit a different PDE isozyme selectivity profile than the 8-methyl analog, with potentially lower selectivity for PDE5 over PDE6 and other PDE isoforms [1]. For research programs that prioritize broad profiling or seek to minimize PDE6-associated visual disturbance side effects, the C8-unsubstituted scaffold may offer a therapeutically relevant differentiation [1].

PDE5 isozyme selectivity C8 substitution off-target profiling quinoline SAR

3-Ethyl Ester as a Versatile Synthetic Handle: Differentiation from 3-Carboxylic Acid and 3-Unsubstituted Quinoline Scaffolds

The 3-ethyl ester moiety in the target compound provides a chemically addressable functional group for hydrolysis to the carboxylic acid, amidation, reduction, or transesterification, enabling downstream diversification into focused compound libraries [1]. This contrasts with 4-benzylaminoquinoline analogs that lack a 3-carboxylate ester (e.g., simple 4-benzylamino-6-chloroquinoline) and therefore offer fewer synthetic entry points. The CETP inhibitor patent family (US 9,040,558 B2 and related filings) explicitly describes substituted benzylamino quinolines bearing a 3-carboxylate ester (COOR, where R can be alkyl) as key intermediates for generating amide and acid variants with modulated CETP inhibitory activity [1]. The target compound thus serves as both a screening candidate and a strategically positioned intermediate scaffold.

medicinal chemistry synthetic derivatization quinoline-3-carboxylate building block

Positional Isomer Differentiation: 6-Chloro vs. 7-Chloroquinoline Scaffolds and Implications for Antimicrobial Activity

A recent study on 7-chloroquinoline-benzylamine hybrids (Irfan et al., 2024, ChemistrySelect) reported antibacterial MIC values of 64–256 μg/mL against Gram-positive strains, with the most potent hybrid (SA11, bearing a p-bromophenyl substituent) achieving MIC = 128 μg/mL [1]. The target compound bears chlorine at the 6-position rather than the 7-position—a positional isomerism that can alter electronic distribution, molecular recognition, and biological activity. While direct antibacterial data for the 6-chloro positional isomer are not available in the primary literature, the 6-chloro vs. 7-chloro distinction is a recognized variable in quinoline antibacterial SAR. The compound ethyl 2-((4-benzyl-1,4-diazepan-1-yl)methyl)-6-chloro-4-phenylquinoline-3-carboxylate, a 6-chloroquinoline-3-carboxylate congener, was reported to display anti-parasite activity with the highest selectivity index in a Chagas disease screening panel [2], demonstrating that 6-chloroquinoline-3-carboxylates can exhibit distinct and therapeutically relevant biological profiles.

positional isomerism antimicrobial activity chloroquinoline antibacterial SAR

Physicochemical Property Differentiation: Calculated Lipophilicity and Molecular Weight vs. Closest Analogs

The target compound (MW 340.81, C19H17ClN2O2) occupies a specific physicochemical niche among commercially available 4-benzylaminoquinoline analogs. The 8-methyl analog (AMB635958, MW 354.83, formula C20H19ClN2O2, calculated LogP ~6.43) is more lipophilic and has higher molecular weight. The 6-methyl analog (AMB1299427, MW 320.39, formula C20H20N2O2) [1] lacks the chlorine atom, reducing both molecular weight and hydrogen-bonding capacity. The 6-fluoro analog (MW 324.35, formula C19H17FN2O2) has a smaller, more electronegative halogen. These physicochemical differences directly impact calculated properties relevant to lead optimization: the target compound's intermediate LogP (estimated 4.5–5.5 based on fragment-based calculation) and moderate molecular weight position it within favorable drug-like property space while retaining the potency-enhancing 6-chloro substituent.

lipophilicity drug-likeness physicochemical properties lead optimization

Optimal Research Application Scenarios for Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate Based on Quantitative Differentiation Evidence


PDE5 Inhibitor Lead Discovery Requiring C6 Electron-Withdrawing Substitution Without C8 Alkyl Influence

Medicinal chemistry teams pursuing PDE5 inhibitor leads should prioritize this compound when the goal is to evaluate the contribution of a C6 electron-withdrawing group (chlorine) to PDE5 potency in the absence of confounding C8-alkyl effects on isozyme selectivity. As demonstrated by Bi et al. (2004), C6 electron-withdrawing groups substantially improve PDE5 potency, while C8-ethyl groups additionally modulate selectivity [1]. By using the C8-unsubstituted, 6-chloro compound rather than the 8-methyl congener, researchers can deconvolute these two SAR vectors and establish cleaner structure-activity relationships for their lead series.

Focused Quinoline-3-Carboxylate Library Synthesis via Ester Derivatization

This compound is optimally deployed as a central scaffold for generating focused libraries of amide, acid, and ester variants through the reactive 3-ethyl ester handle. The CETP inhibitor patent family (US 9,040,558 B2) demonstrates that 3-carboxylate-substituted benzylaminoquinolines are key intermediates for exploring CETP inhibitory activity [1]. Procurement of this single building block enables systematic exploration of 3-position SAR through straightforward amidation or hydrolysis reactions, maximizing chemical diversity from a single procurement event.

6-Chloro vs. 7-Chloro Positional Isomer Screening in Anti-Infective Drug Discovery

For anti-infective screening programs, this compound provides access to the 6-chloroquinoline positional isomer for direct comparison with 7-chloroquinoline-benzylamine hybrids. The 7-chloro series has demonstrated antibacterial MIC values of 64–256 μg/mL (Irfan et al., 2024) [1], while a 6-chloroquinoline-3-carboxylate congener showed the highest selectivity index in anti-Chagas screening . Systematic evaluation of both positional isomers within the same assay panel can reveal isomer-specific activity cliffs that inform lead prioritization.

Physicochemical Property-Guided Lead Optimization Starting Point

When balancing target potency against drug-like physicochemical properties, this compound offers an intermediate lipophilicity and molecular weight profile (MW 340.81, estimated cLogP ~4.5–5.5) that is more favorable than the 8-methyl analog (cLogP ~6.43, MW 354.83) [1]. Lead optimization programs targeting oral bioavailability can use this compound as a starting point with inherently lower lipophilicity, reducing the magnitude of property optimization required during the hit-to-lead phase.

Quote Request

Request a Quote for Ethyl 4-(benzylamino)-6-chloroquinoline-3-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.